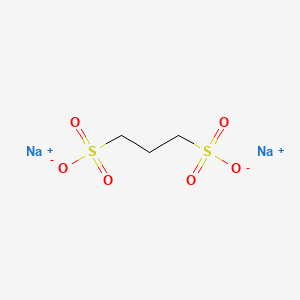

Eprodisat-Dinatriumsalz

Übersicht

Beschreibung

Es wird vor allem wegen seiner Rolle bei der Verlangsamung des Rückgangs der Nierenfunktion bei Patienten mit Amyloid-A (AA)-Amyloidose untersucht . Diese Verbindung ist ein negativ geladener sulfonierter Inhibitor der Fibrillogenese, d. h. er kann die Bildung von Amyloidfibrillen hemmen, ein Kennzeichen der Amyloidose .

Wissenschaftliche Forschungsanwendungen

Eprodisate disodium has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Eprodisate disodium primarily targets Serum Amyloid A protein (SAA1) . SAA1 is an acute phase reactant protein that plays a crucial role in the formation of amyloid fibrils in various organs and tissues .

Mode of Action

Eprodisate disodium, a negatively charged sulfonated inhibitor of fibrillogenesis, interacts with its target SAA1 by competitively binding to the glycosaminoglycan-binding sites on SAA1 . This interaction inhibits fibril polymerization and the deposition of complex proteins in tissues .

Biochemical Pathways

It is known that the drug interferes with the deposition of amyloid fibrils, which are composed of fragments of saa1 . By inhibiting fibril formation, Eprodisate disodium disrupts the progression of Amyloid A (AA) amyloidosis, a disorder characterized by the deposition of these fibrils in various organs and tissues .

Result of Action

The primary result of Eprodisate disodium’s action is the slowing down of the decline in renal function associated with AA amyloidosis . By inhibiting the deposition of amyloid fibrils in tissues, Eprodisate disodium delays the progression of AA amyloidosis-associated renal disease .

Action Environment

It is known that the drug’s efficacy can be affected by the severity and stage of aa amyloidosis, as well as the patient’s overall health status .

Biochemische Analyse

Biochemical Properties

Eprodisate disodium interacts with Serum Amyloid A protein (SAA1), acting as an inhibitor . It competitively binds to the glycosaminoglycan-binding sites on SAA and inhibits fibril polymerization and amyloid deposition .

Cellular Effects

The primary cellular effect of Eprodisate disodium is its ability to slow the decline in renal function associated with AA amyloidosis . This is achieved by inhibiting the deposit of complex proteins in tissues .

Molecular Mechanism

Eprodisate disodium exerts its effects at the molecular level by inhibiting the deposit of complex proteins in tissues . It slows the decline in renal function associated with AA amyloidosis, a disorder involving deposits of amyloid fibrils in various organs and tissues .

Temporal Effects in Laboratory Settings

It is known that the drug can slow the progression of AA amyloidosis-associated renal disease .

Metabolic Pathways

It is known that the drug inhibits the deposit of complex proteins in tissues, which could potentially impact various metabolic processes .

Transport and Distribution

Given its molecular mechanism of action, it is likely that the drug is transported to the sites where complex proteins are deposited .

Subcellular Localization

Given its molecular mechanism of action, it is likely that the drug localizes to the sites where complex proteins are deposited .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eprodisat-Disodium kann durch Sulfonierung von Propan-1,3-diol synthetisiert werdenDiese Säure wird dann mit Natriumhydroxid neutralisiert, um das Disodiumsalz zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Eprodisat-Disodium folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen wie Temperatur, pH-Wert und Konzentration der Reaktanten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und unter Bedingungen gelagert, die die Feuchtigkeitsaufnahme verhindern .

Chemische Reaktionsanalyse

Arten von Reaktionen

Eprodisat-Disodium unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Sulfonsäuregruppen. Diese Gruppen können an verschiedenen chemischen Reaktionen teilnehmen, darunter nucleophile Substitution und elektrophile Substitution .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Eprodisat-Disodium verwendet werden, sind starke Säuren und Basen, die die Substitutionsreaktionen erleichtern können. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um einen Abbau der Verbindung zu verhindern .

Hauptsächlich gebildete Produkte

Die Hauptsächlich gebildeten Produkte aus Reaktionen mit Eprodisat-Disodium hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können nucleophile Substitutionsreaktionen zur Bildung von Derivaten führen, an die verschiedene funktionelle Gruppen am Propan-Rückgrat gebunden sind .

Wissenschaftliche Forschungsanwendungen

Eprodisat-Disodium hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Eprodisat-Disodium entfaltet seine Wirkung, indem es an Glykosaminoglykan-Bindungsstellen an Serum-Amyloid-A (SAA)-Proteinen bindet. Diese Bindung hemmt die Polymerisation von SAA zu Amyloidfibrillen und verhindert so die Ablagerung dieser Fibrillen in Geweben . Die negativ geladenen Sulfonatgruppen der Verbindung spielen eine entscheidende Rolle bei dieser inhibitorischen Aktivität .

Analyse Chemischer Reaktionen

Types of Reactions

Eprodisate disodium primarily undergoes substitution reactions due to the presence of sulfonic acid groups. These groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic substitution .

Common Reagents and Conditions

Common reagents used in reactions involving eprodisate disodium include strong acids and bases, which can facilitate the substitution reactions. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions involving eprodisate disodium depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can result in the formation of derivatives with different functional groups attached to the propane backbone .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methandisulfonsäure

- Ethandisulfonsäure

- 1,3-Propandisulfonsäure

Einzigartigkeit

Eprodisat-Disodium ist unter diesen Verbindungen einzigartig aufgrund seiner spezifischen Struktur und des Vorhandenseins von zwei Sulfonatgruppen an einem Propan-Rückgrat. Diese Struktur ermöglicht es ihm, die Bildung von Amyloidfibrillen effektiv zu hemmen, eine Eigenschaft, die nicht alle sulfonierten Verbindungen teilen .

Eigenschaften

IUPAC Name |

disodium;propane-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGJFKPIUSHDIT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046732 | |

| Record name | Disodium propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36589-58-9 | |

| Record name | Eprodisate Disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanedisulfonic acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPRODISATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X0D9H16IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

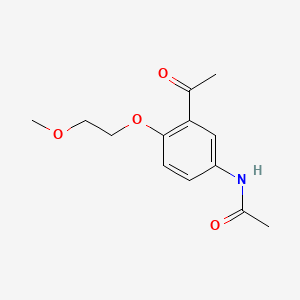

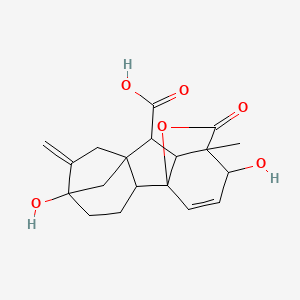

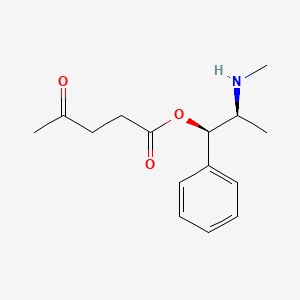

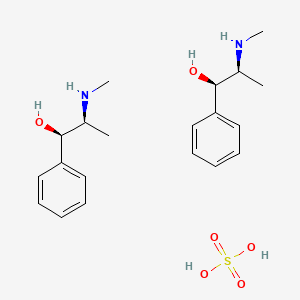

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

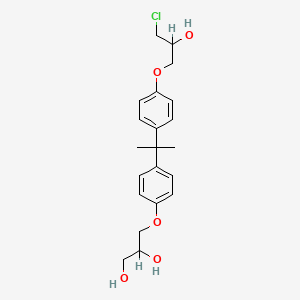

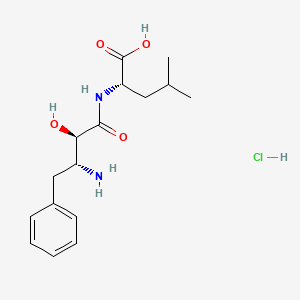

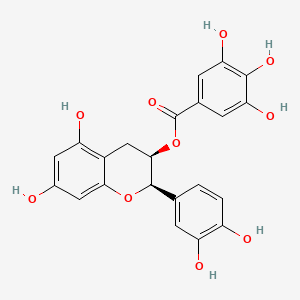

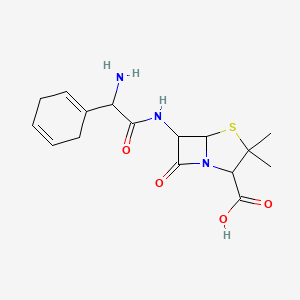

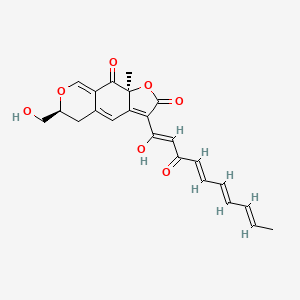

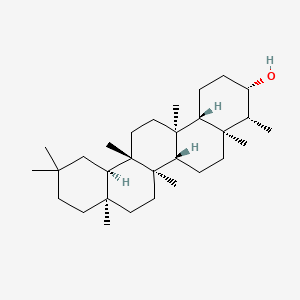

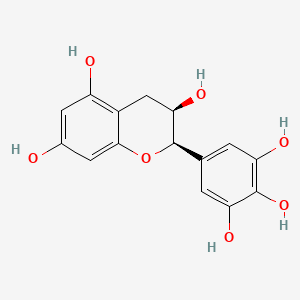

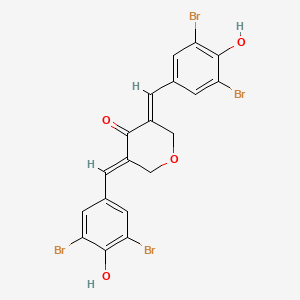

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.